molecular formula C6H10O4S B13827812 Bis-(ethoxycarbonyl)thiamine CAS No. 36955-31-4

Bis-(ethoxycarbonyl)thiamine

Cat. No.: B13827812
CAS No.: 36955-31-4
M. Wt: 178.21 g/mol
InChI Key: INDWYUHORQBGIQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-(ethoxycarbonyl)thiamine involves the reaction of thiamine with ethyl chloroformate in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the ethoxycarbonyl groups on the thiamine molecule. The reaction can be summarized as follows:

  • Thiamine is dissolved in an appropriate solvent, such as methanol or ethanol.
  • Ethyl chloroformate is added dropwise to the solution while maintaining a low temperature (0-5°C).
  • A base, such as triethylamine, is added to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
  • The reaction mixture is stirred for several hours at room temperature.
  • The product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Bis-(ethoxycarbonyl)thiamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

    Substitution: The ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiamine derivatives.

Scientific Research Applications

Bis-(ethoxycarbonyl)thiamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various thiamine derivatives.

    Biology: Studied for its potential role in enzyme catalysis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role as a vitamin B1 source and its potential neuroprotective properties.

    Industry: Used in the formulation of dietary supplements and fortified foods to enhance thiamine content.

Mechanism of Action

The mechanism of action of bis-(ethoxycarbonyl)thiamine is similar to that of thiamine. It acts as a coenzyme in various enzymatic reactions, particularly those involved in carbohydrate metabolism. The compound is converted to its active form, thiamine diphosphate, which then participates in the decarboxylation of alpha-keto acids and the transketolation reactions in the pentose phosphate pathway. These reactions are crucial for energy production and the synthesis of nucleic acids.

Comparison with Similar Compounds

Bis-(ethoxycarbonyl)thiamine can be compared with other thiamine derivatives, such as:

    Thiamine Mononitrate: A commonly used form of thiamine in dietary supplements.

    Thiamine Hydrochloride: Another widely used thiamine derivative with similar biological activity.

    Benfotiamine: A lipid-soluble derivative of thiamine with enhanced bioavailability.

Uniqueness

This compound is unique due to the presence of ethoxycarbonyl groups, which may confer different physicochemical properties and potentially alter its biological activity compared to other thiamine derivatives.

Properties

CAS No.

36955-31-4

Molecular Formula

C6H10O4S

Molecular Weight

178.21 g/mol

IUPAC Name

ethyl ethoxycarbonylsulfanylformate

InChI

InChI=1S/C6H10O4S/c1-3-9-5(7)11-6(8)10-4-2/h3-4H2,1-2H3

InChI Key

INDWYUHORQBGIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)SC(=O)OCC

Origin of Product

United States

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